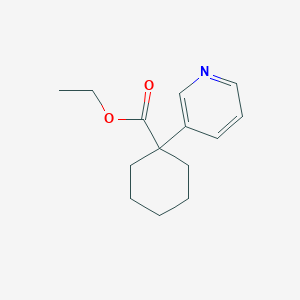

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate

Description

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate is a cyclohexane derivative substituted at the 1-position with a pyridin-3-yl group and an ethyl ester moiety.

Properties

CAS No. |

143619-67-4 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

ethyl 1-pyridin-3-ylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-4-3-5-9-14)12-7-6-10-15-11-12/h6-7,10-11H,2-5,8-9H2,1H3 |

InChI Key |

XQRSKPZNEIKFCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate typically involves the esterification of 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The ester group in Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate undergoes oxidation to form carboxylic acids or ketones .

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

-

Mechanism : The ester is oxidized to a carboxylic acid via cleavage of the ester bond .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H⁺, aqueous | 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid |

Reduction Reactions

Reduction converts the ester group to a primary alcohol .

-

Reagents : Lithium aluminum hydride (LiAlH₄) in ether.

-

Mechanism : The ester is reduced to an alcohol via nucleophilic attack on the carbonyl carbon .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄, THF | 1-(Pyridin-3-yl)cyclohexanol |

Substitution Reactions

The pyridine ring may undergo nucleophilic aromatic substitution due to its electron-deficient nature.

-

Reagents : Halogens (Cl₂, Br₂) or alkylating agents (R-X).

-

Mechanism : Electrophilic substitution occurs at the pyridine ring’s para position relative to the cyclohexane group .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Substitution | Cl₂, FeCl₃ | 1-(3-Chloropyridin-3-yl)cyclohexane-1-carboxylate |

Ester Hydrolysis

Basic or acidic hydrolysis converts the ester to a carboxylic acid .

-

Reagents : NaOH (basic) or HCl (acidic).

-

Mechanism : Saponification or acid-catalyzed cleavage of the ester bond .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH, H₂O, heat | 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid |

Amide Coupling

The ester can react with amines to form carboxamides .

-

Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and amines.

-

Mechanism : Activation of the ester followed by nucleophilic attack by the amine .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amide Coupling | HATU, amine, DMF | N-Alkyl/N-aryl amides |

Comparative Reaction Analysis

The pyridine substituent’s position (e.g., pyridin-3-yl vs. pyridin-4-yl) significantly influences reactivity. For example:

-

Pyridin-3-yl : Enhanced electron-deficiency at the ortho position, favoring substitution .

-

Pyridin-4-yl : Sustained aromatic stability due to para substitution.

| Substituent Position | Key Reactivity Feature | Impact on Reaction |

|---|---|---|

| Pyridin-3-yl | Increased electron-deficiency | Facilitates substitution |

| Pyridin-4-yl | Reduced electron-deficiency | Slower substitution |

Therapeutic Relevance

Pyridine-substituted cyclohexane derivatives exhibit enzyme-targeting potential , such as kinase inhibition. Structural modifications (e.g., substituents on the pyridine ring) optimize potency and pharmacokinetics .

Scientific Research Applications

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Structural Analogs: Variations in Ring Systems

Cyclohexane vs. Cyclopropane

Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate (CAS 351421-95-9) replaces the cyclohexane ring with a cyclopropane. Cyclopropane derivatives are often explored for their unique stereoelectronic properties .

Table 1: Comparison of Cyclohexane and Cyclopropane Analogs

Cyclohexane Derivatives with Additional Functional Groups

This contrasts with the pyridinyl-substituted analog, which may exhibit different solubility and biological activity .

Substituent Variations

Pyridinyl vs. Aryl Substituents

- Chlorophenyl Substituent: Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5) incorporates a chlorophenyl group and a pyridazine ring.

- Cyanobenzyl Substituent: Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate () includes a cyano group, which may stabilize the ester via resonance effects. The azide group introduces explosive reactivity risks, unlike the pyridinyl analog .

Table 2: Substituent Effects on Key Properties

Functional Group Variations

Ester vs. Amine/Carbamate Groups

Ethyl 2-amino-1-cyclohexene-1-carboxylate () replaces the pyridinyl group with an amine, altering solubility and enabling peptide coupling reactions. The conjugated enamine system in this compound contrasts with the aromatic pyridine ring in the target molecule .

Triazole and Pyrazole Hybrids

- Triazole Derivatives: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () demonstrates intramolecular hydrogen bonding (C–H⋯O/N), stabilizing its conformation. Similar interactions may occur in the pyridinyl-cyclohexane carboxylate, affecting crystallinity .

- Pyrazole Derivatives : Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate () combines a pyrazole ring with a cyclohexyl group, highlighting the role of heterocycles in agrochemical activity .

Physicochemical Properties

- Melting Points: Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate melts at 115.9–161.2°C , whereas pyridinyl-cyclohexane analogs likely have lower melting points due to reduced polarity.

- Solubility : Hydroxyl/ketone-substituted cyclohexane () is more polar than the pyridinyl analog, suggesting better aqueous solubility .

Biological Activity

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a cyclohexane moiety through an ethyl ester functional group. The molecular formula is , with a molecular weight of approximately 219.26 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including receptors and enzymes. Studies have shown that compounds with similar structures can act as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and can influence cognitive functions .

In particular, the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary data suggest that derivatives of this compound may demonstrate significant inhibitory effects on COX-2 activity, similar to established anti-inflammatory drugs .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound and its analogs. The following table summarizes the IC50 values for various biological activities:

These results indicate that this compound exhibits potent activity against COX-2, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the therapeutic potential of pyridine derivatives, including this compound:

- Anti-inflammatory Effects : In a study evaluating various pyridine derivatives for anti-inflammatory activity, compounds similar to this compound were shown to significantly reduce edema in animal models, demonstrating comparable efficacy to traditional NSAIDs like indomethacin .

- Neuroprotective Properties : Research indicated that certain analogs could enhance cognitive function through modulation of nAChRs, potentially offering neuroprotective effects against conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.